



Navigating the "X-111" Landscape: A Review of Similarly Named Investigational Therapies

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Compound of Interest		
Compound Name:	GXF-111	
Cat. No.:	B12396617	Get Quote

The investigational drug designated as "GXF-111" does not appear in publicly available scientific literature or clinical trial databases. It is possible that this designation is an internal company code, a typographical error, or refers to a very early-stage compound not yet in the public domain. However, several other investigational therapies with similar "X-111" designations are currently under development. This report provides a detailed overview of the available information for these distinct therapeutic candidates, including their dosage and administration guidelines where available, mechanisms of action, and relevant experimental protocols.

RGX-111: A Gene Therapy for Mucopolysaccharidosis Type I (MPS I)

RGX-111 is an investigational, one-time gene therapy designed for the treatment of Mucopolysaccharidosis Type I (MPS I), a rare genetic disorder. It is being developed by REGENXBIO.

Mechanism of Action: RGX-111 utilizes an adeno-associated virus vector (AAV9) to deliver a functional copy of the human α -L-iduronidase (IDUA) gene directly to the central nervous system (CNS). Patients with MPS I have a deficiency in the IDUA enzyme, leading to the accumulation of glycosaminoglycans (GAGs) in tissues, which causes progressive damage. By providing a correct copy of the IDUA gene, RGX-111 aims to enable the continuous production of the essential enzyme within the CNS, thereby preventing or slowing the neurocognitive decline associated with the disease.[1]



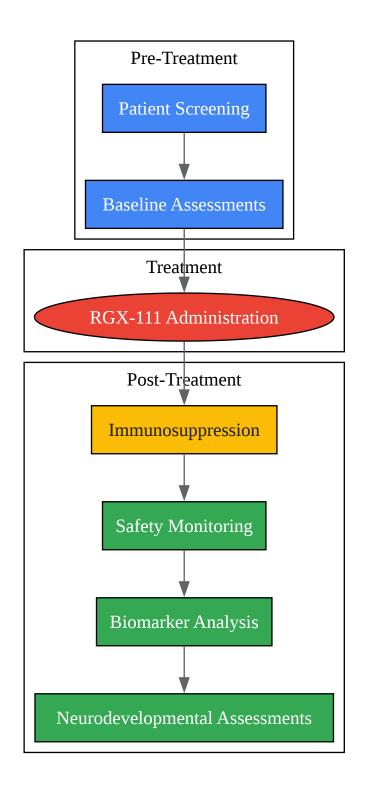
Dosage and Administration: RGX-111 is administered as a single dose directly into the cerebrospinal fluid (CSF) via an intracisternal or intrathecal injection.[2] This direct-to-CNS approach is intended to bypass the blood-brain barrier.

Clinical Trial Protocols: The Phase I/II clinical trial (NCT03580083) is a multicenter, open-label, dose-escalation study.[1][2]

Parameter	Details	
Indication	Mucopolysaccharidosis Type I (MPS I)	
Patient Population	Patients aged 4 months and older with evidence of neurocognitive deficit.[2]	
Dosage Cohorts	Two dose levels have been evaluated: 1.0x10 ¹⁰ genome copies per gram (GC/g) of brain mass and 5.0x10 ¹⁰ GC/g of brain mass.[3]	
Administration	Single intracisternal injection.[2]	
Immunosuppression	Patients receive an immunosuppressive regimen for a period following administration to manage potential immune responses to the AAV vector.[3]	
Primary Outcome	Safety and tolerability.[1]	

Experimental Workflow:





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Caption: RGX-111 Clinical Trial Workflow.

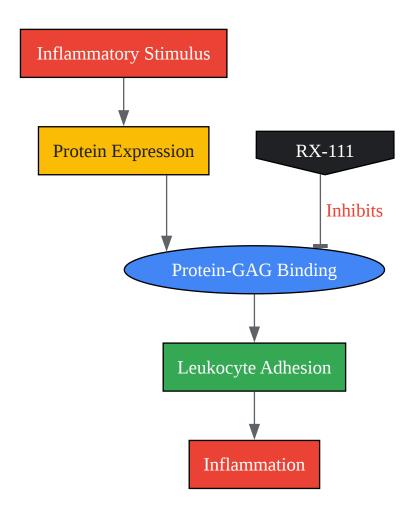
RX-111: An Anti-Inflammatory Small Molecule



RX-111 is a small molecule inhibitor of protein binding to glycosaminoglycans (GAGs), specifically heparan sulfate. It has demonstrated anti-inflammatory properties in preclinical models.[4]

Mechanism of Action: RX-111 is a thieno[2,3-c]pyridine derivative that functions by inhibiting the interaction between proteins and heparan sulfate on the cell surface.[4] This interaction is crucial for the inflammatory process, including the rolling and adhesion of leukocytes to endothelial cells. By blocking this binding, RX-111 can reduce the inflammatory response.[4]

Signaling Pathway:



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Caption: RX-111 Mechanism of Action.



VB-111 (Ofranergene Obadenovec): An Anti-Cancer Gene Therapy

VB-111 is a non-replicating adenovirus that carries a Fas-chimera transgene. It is being investigated for the treatment of recurrent glioblastoma (rGBM) and other solid tumors.[5]

Mechanism of Action: VB-111 has a dual mechanism of action. Firstly, it selectively targets the tumor vasculature, leading to the targeted apoptosis (cell death) of endothelial cells lining the tumor's blood vessels. Secondly, it is designed to induce a tumor-specific immune response.[5]

Clinical Trial Protocols: A Phase I/II study evaluated the safety, tolerability, and efficacy of VB-111 alone and in combination with bevacizumab in patients with recurrent glioblastoma.[5]

Parameter	Details	
Indication	Recurrent Glioblastoma (rGBM)	
Treatment Groups	1. Subtherapeutic dose escalation. 2. Limited exposure (monotherapy until progression). 3. Primed combination (monotherapy followed by combination with bevacizumab upon progression). 4. Unprimed combination (upfront combination with bevacizumab).[5]	
Primary Endpoint	Median Overall Survival (OS).[5]	
Key Finding	Patients primed with VB-111 monotherapy who continued with the addition of bevacizumab after progression showed a significant survival advantage.[5]	

COVALENT-111: A Clinical Study of BMF-219 for Diabetes

COVALENT-111 is the designation for a Phase II clinical study of the investigational drug BMF-219 in patients with type 2 diabetes.[6]



Mechanism of Action of BMF-219: BMF-219 is an oral covalent small molecule designed to inhibit menin. Menin is believed to act as a brake on the growth and turnover of pancreatic beta cells. By inhibiting menin, BMF-219 is hypothesized to promote the regeneration of healthy beta cells, potentially leading to improved glycemic control.[6]

Clinical Study Design: The COVALENT-111 study includes a dose-escalation phase followed by an expansion phase.

Parameter	Details
Indication	Type 2 Diabetes
Drug	BMF-219
Dose Escalation Phase	Patients received treatment for 28 days.[6]
Expansion Phase	Selected dose levels (100mg and 200mg) will be administered for up to 12 weeks.[6]
Key Observations	Patients have shown improved glycemic control off-therapy, suggesting enhanced pancreatic islet function.[6]

In conclusion, while information on a specific entity named "GXF-111" is not available, the landscape of investigational therapies includes several compounds with similar "X-111" designations. Each of these, including RGX-111, RX-111, VB-111, and the COVALENT-111 study of BMF-219, has a distinct mechanism of action, therapeutic target, and clinical development program. Researchers and drug development professionals should carefully distinguish between these different investigational agents.

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